

Application Notes: Utilizing [Ala17]-MCH for Calcium Imaging Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **[Ala17]-MCH**

Cat. No.: **B7909914**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating energy homeostasis, feeding behavior, and other physiological processes. It exerts its effects through two G protein-coupled receptors (GPCRs), MCH Receptor 1 (MCHR1) and MCH Receptor 2 (MCHR2). **[Ala17]-MCH** is a synthetic analog of MCH that acts as a potent and selective agonist for MCHR1.^{[1][2][3]} The activation of MCHR1 is known to couple to multiple G proteins, including Gq, which initiates a signaling cascade resulting in the release of intracellular calcium (Ca^{2+}).^{[4][5][6]} This makes calcium imaging a critical technique for studying MCHR1 activation and screening for novel ligands. These application notes provide detailed protocols and signaling pathway information for using **[Ala17]-MCH** in calcium imaging experiments.

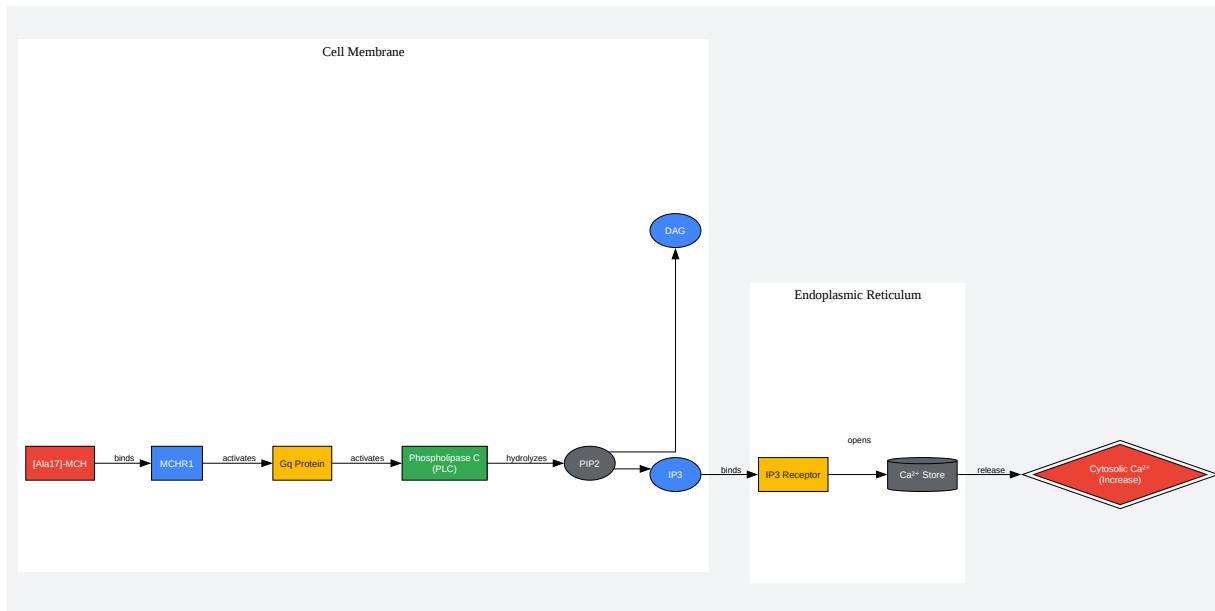
Quantitative Data: [Ala17]-MCH Receptor Binding and Potency

[Ala17]-MCH displays significant selectivity for MCHR1 over MCHR2, making it an excellent tool for isolating and studying MCHR1-specific signaling events. The binding affinities (K_i) and functional potencies (EC_{50}) are summarized below.

Ligand	Receptor	K _I (nM)	EC ₅₀ (nM)	Reference
[Ala17]-MCH	MCHR1	0.16	17	[2][3]
[Ala17]-MCH	MCHR2	34	54	[2][3]

MCHR1 Signaling Pathway

Activation of MCHR1 by an agonist like **[Ala17]-MCH** leads to the engagement of the Gq alpha subunit of its associated G protein.[4][7] This initiates a well-characterized pathway that results in an increase in cytosolic calcium concentration. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[4][8] This transient increase in intracellular Ca²⁺ can be readily detected using fluorescent calcium indicators.



[Click to download full resolution via product page](#)

Caption: MCHR1 Gq-coupled signaling cascade leading to calcium release.

Experimental Protocol: Calcium Imaging with [Ala17]-MCH

This protocol outlines a general procedure for measuring [Ala17]-MCH-induced intracellular calcium mobilization in cultured cells (e.g., CHO or HEK293) stably expressing MCHR1, using a fluorescent calcium indicator such as Fluo-4 AM.

Materials

- Cells: Adherent cell line stably expressing MCHR1 (e.g., CHO-MCHR1).
- **[Ala17]-MCH:** Stock solution prepared in an appropriate solvent (e.g., sterile H₂O or DMSO).
- Calcium Indicator: Fluo-4 AM (e.g., 1 mM stock in anhydrous DMSO).[9][10]
- Pluronic F-127: 20% solution in DMSO (optional, aids dye loading).[9][10]
- Probenecid: (optional, anion transport inhibitor to improve dye retention).[9][11]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES, pH 7.3.[9]
- Culture Medium: Standard growth medium appropriate for the cell line.
- Equipment: Fluorescence microscope or a microplate reader with appropriate filters for Fluo-4 (Excitation: ~490nm, Emission: ~515nm).[9]

Procedure

- Cell Plating:
 - The day before the experiment, seed the MCHR1-expressing cells onto a 96-well, black-walled, clear-bottom microplate at a density that will result in an 80-100% confluent monolayer on the day of the assay.[9]

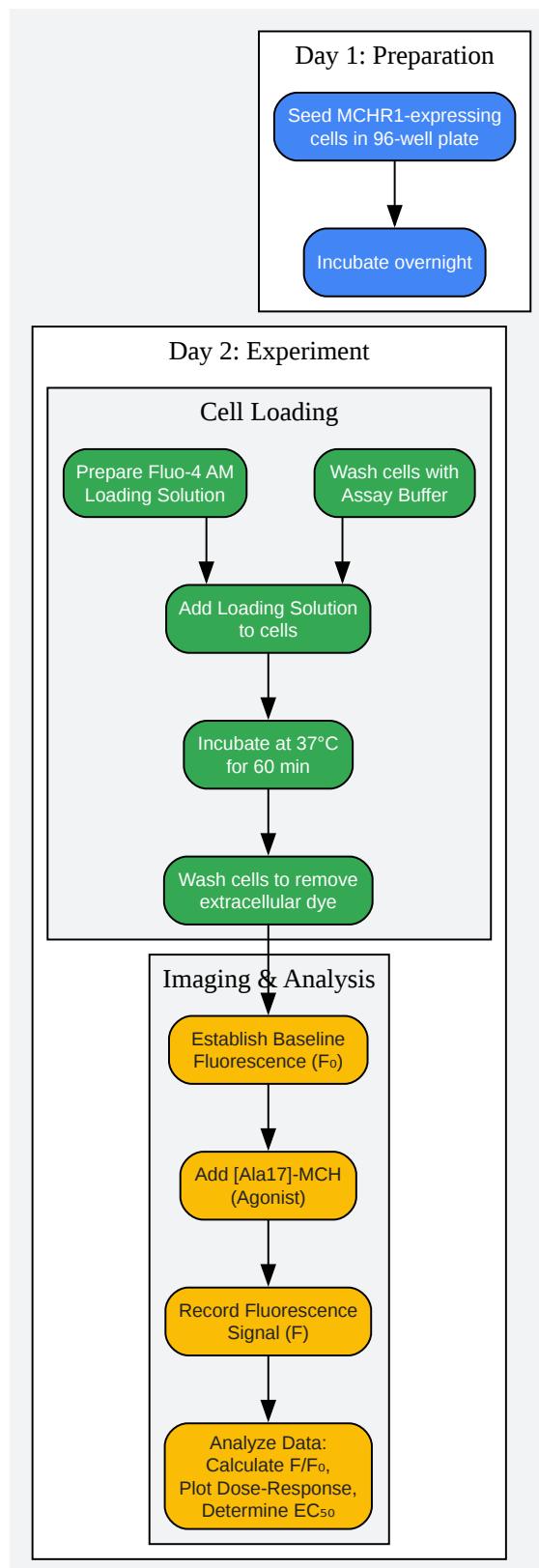
- Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
- Preparation of Dye Loading Solution:
 - For each 10 mL of Assay Buffer, add the following components:
 - ~40 µL of 1 mM Fluo-4 AM stock (final concentration ~4 µM).
 - ~20 µL of 20% Pluronic F-127 (final concentration ~0.04%).[\[10\]](#)
 - Optional: Add Probenecid to a final concentration of 1-2.5 mM to prevent dye extrusion.[\[9\]](#)
 - Vortex the solution thoroughly. This solution should be prepared fresh and used within 2 hours.[\[9\]](#)
- Cell Loading with Calcium Indicator:
 - Aspirate the culture medium from the wells.
 - Wash the cells once with 100 µL of Assay Buffer.[\[10\]](#)
 - Add 100 µL of the Dye Loading Solution to each well.
 - Incubate the plate in the dark at 37°C for 60 minutes.[\[9\]](#)
 - After incubation, gently aspirate the loading solution and wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
 - Add 100 µL of Assay Buffer to each well. The cells are now ready for imaging.
- Preparation of **[Ala17]-MCH** Ligand Plate:
 - Prepare a series of dilutions of **[Ala17]-MCH** in Assay Buffer in a separate 96-well plate. This typically involves a serial dilution to create a dose-response curve (e.g., ranging from 1 nM to 1 µM). Include a vehicle control (Assay Buffer only).
- Calcium Flux Measurement:

- Place the cell plate into the fluorescence plate reader or onto the microscope stage.
- Set the instrument to record fluorescence intensity over time (kinetic read). Establish a stable baseline fluorescence for 1-2 minutes.
- Using an automated liquid handler or a multichannel pipette, add a specific volume (e.g., 25 μ L) of the **[Ala17]-MCH** dilutions from the ligand plate to the cell plate.
- Continue recording the fluorescence signal for another 3-5 minutes to capture the peak response and subsequent decay.

- Data Analysis:
 - The change in fluorescence is typically expressed as a ratio (F/F_0), where F is the fluorescence at any given time point and F_0 is the average baseline fluorescence before ligand addition.
 - Determine the peak fluorescence response for each concentration of **[Ala17]-MCH**.
 - Plot the peak response against the logarithm of the **[Ala17]-MCH** concentration to generate a dose-response curve and calculate the EC_{50} value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the calcium imaging protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for a cell-based calcium imaging experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. [Ala17]-MCH | TargetMol [targetmol.com]
- 3. [Ala17]-MCH | CAS 359784-84-2 | [Ala17]-Melanin-concentrating hormone | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The Melanin-concentrating Hormone System in Human, Rodent and Avian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Ca²⁺ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [Application Notes: Utilizing [Ala17]-MCH for Calcium Imaging Experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7909914#ala17-mch-use-in-calcium-imaging-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com